molecular formula C12H8N4O4S B6015655 1h-1,2,3-benzotriazol-1-yl (2-nitrophenyl) sulfone

1h-1,2,3-benzotriazol-1-yl (2-nitrophenyl) sulfone

Cat. No.: B6015655
M. Wt: 304.28 g/mol
InChI Key: GWDIYKVTXUNCMX-UHFFFAOYSA-N
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Description

1H-1,2,3-benzotriazol-1-yl (2-nitrophenyl) sulfone is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound, in particular, has unique properties that make it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,3-benzotriazol-1-yl (2-nitrophenyl) sulfone typically involves the reaction of 1H-benzotriazole with 2-nitrophenyl sulfone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

1H-1,2,3-benzotriazol-1-yl (2-nitrophenyl) sulfone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-1,2,3-benzotriazol-1-yl (2-nitrophenyl) sulfone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-1,2,3-benzotriazol-1-yl (2-nitrophenyl) sulfone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1,2,3-benzotriazol-1-yl (2-nitrophenyl) sulfone is unique due to its specific combination of the benzotriazole and nitrophenyl sulfone moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1-(2-nitrophenyl)sulfonylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O4S/c17-16(18)11-7-3-4-8-12(11)21(19,20)15-10-6-2-1-5-9(10)13-14-15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDIYKVTXUNCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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